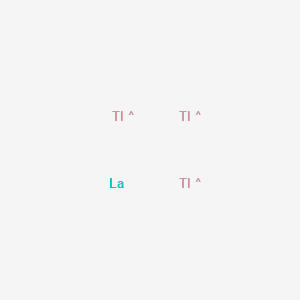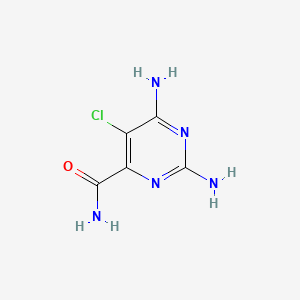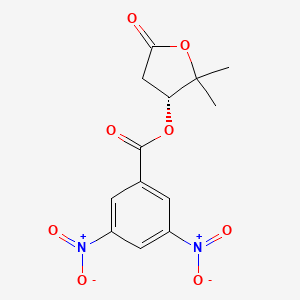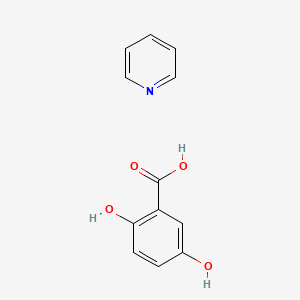
2,5-Dihydroxybenzoic acid;pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dihydroxybenzoic acid, also known as gentisic acid, is a dihydroxybenzoic acid with the molecular formula C7H6O4. It is a derivative of benzoic acid and is commonly found in various plants and foods. Pyridine, on the other hand, is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The combination of 2,5-Dihydroxybenzoic acid and pyridine forms a compound that has significant applications in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This involves the reaction of hydroquinone with carbon dioxide under high pressure and temperature . Another method involves the oxidation of salicylic acid using persulfate .
Pyridine can be synthesized through several methods, including the Chichibabin synthesis, which involves the reaction of aldehydes, ammonia, and formaldehyde. Another method is the Bönnemann cyclization, which involves the reaction of dicarbonyl compounds with ammonia .
Industrial Production Methods
Industrial production of 2,5-Dihydroxybenzoic acid often involves the Kolbe-Schmitt reaction due to its efficiency and cost-effectiveness. Pyridine is industrially produced through the reaction of acetaldehyde and ammonia in the presence of an oxidizing agent .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups.
Pyridine undergoes:
Nucleophilic substitution: Due to the electron-deficient nature of the nitrogen atom.
Electrophilic substitution: Though less reactive than benzene, it can still undergo such reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoic acids and pyridine derivatives.
Applications De Recherche Scientifique
2,5-Dihydroxybenzoic acid and pyridine have numerous applications in scientific research:
Mécanisme D'action
2,5-Dihydroxybenzoic acid exerts its effects primarily through its antioxidant properties, scavenging free radicals and reducing oxidative stress. It also inhibits certain enzymes involved in inflammatory pathways . Pyridine acts as a base and nucleophile, participating in various biochemical reactions and serving as a building block for more complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylic acid: Another hydroxybenzoic acid with anti-inflammatory properties.
p-Hydroxybenzoic acid: Similar structure but different substitution pattern.
Protocatechuic acid: Contains two hydroxyl groups at different positions.
Uniqueness
2,5-Dihydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Pyridine’s nitrogen atom makes it more basic and nucleophilic compared to benzene, allowing it to participate in a wider range of chemical reactions .
Propriétés
Numéro CAS |
23758-49-8 |
|---|---|
Formule moléculaire |
C12H11NO4 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
2,5-dihydroxybenzoic acid;pyridine |
InChI |
InChI=1S/C7H6O4.C5H5N/c8-4-1-2-6(9)5(3-4)7(10)11;1-2-4-6-5-3-1/h1-3,8-9H,(H,10,11);1-5H |
Clé InChI |
YCONFVVPCZOVQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC=C1.C1=CC(=C(C=C1O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


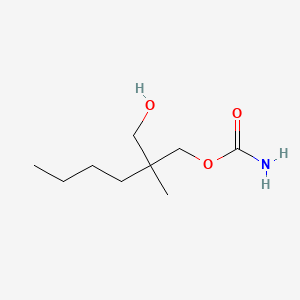

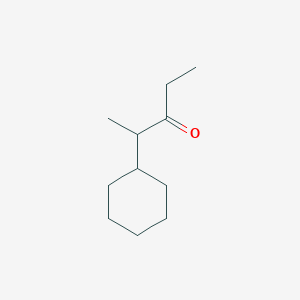
![3,4-Diazatricyclo[4.2.1.02,5]non-3-ene](/img/structure/B14701080.png)


